N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE
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Overview
Description
N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE is a complex organic compound that features a unique structure combining a furan ring with an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with an anthracene derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives and furan-based compounds, which can be further utilized in different chemical applications.
Scientific Research Applications
N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYLMETHYL)-11-METHYL-9,10-DIHYDRO-9,10-ETHANOANTHRACENE-11-CARBOXAMIDE: shares similarities with other furan and anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-23(22(25)24-14-15-7-6-12-26-15)13-20-16-8-2-4-10-18(16)21(23)19-11-5-3-9-17(19)20/h2-12,20-21H,13-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSYDSGTZBDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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